

Application Notes and Protocols for Calculating β-Galactosidase Activity from ONPG Assay Results

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Compound of Interest		
Compound Name:	ONPG	
Cat. No.:	B7788450	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The β -galactosidase assay is a fundamental tool in molecular biology, widely used as a reporter gene assay to study gene expression and regulation. The enzyme, a product of the lacZ gene, catalyzes the hydrolysis of β -galactosides.[1] The most common method for quantifying its activity involves the use of the chromogenic substrate o-nitrophenyl- β -D-galactopyranoside (**ONPG**).[2] **ONPG** is a colorless compound that, when cleaved by β -galactosidase, releases galactose and o-nitrophenol.[3] The o-nitrophenol product is a vibrant yellow compound that absorbs light at 420 nm.[4][5] The intensity of the yellow color, measured by spectrophotometry, is directly proportional to the enzyme's activity.[1] This activity is typically expressed in "Miller units," which normalize the rate of reaction to the cell density and volume of culture used.[6]

Principle of the ONPG Assay

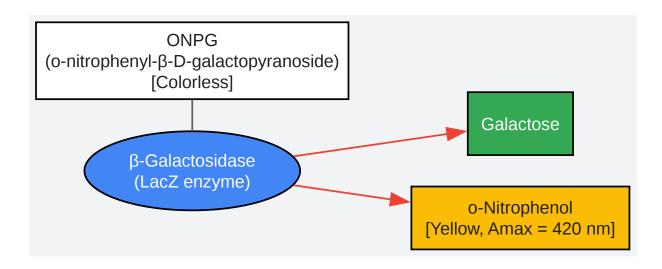
The assay quantifies β -galactosidase activity by measuring the rate of **ONPG** hydrolysis. The enzyme breaks the β -galactoside bond in **ONPG**, a synthetic analog of lactose.[2] This reaction produces galactose and o-nitrophenol. The reaction is stopped by adding a high pH solution, such as 1M sodium carbonate, which denatures the enzyme and intensifies the yellow color of the o-nitrophenol product.[4] The absorbance of the resulting solution is then measured at 420



nm (for the o-nitrophenol) and often at 550 nm to correct for light scattering caused by cell debris.[4][7] The cell density of the initial culture is measured at 600 nm to normalize the activity per cell.[7]

Enzymatic Reaction Pathway

The enzymatic cleavage of **ONPG** by β -galactosidase is a hydrolysis reaction. The enzyme facilitates the addition of a water molecule across the glycosidic bond, releasing the two products.



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Caption: Enzymatic cleavage of **ONPG** by β-galactosidase.

Experimental Protocols

This protocol is based on the classic Miller assay for determining β -galactosidase activity in bacterial cultures.

4.1. Required Materials and Reagents

- Spectrophotometer or Plate Reader: Capable of reading absorbance at 420 nm, 550 nm, and 600 nm.
- Water Bath or Incubator: Set to 28°C or 37°C.



- Microcentrifuge Tubes and Cuvettes.
- · Vortex Mixer.
- Z-Buffer:
 - 60 mM Na₂HPO₄·7H₂O (16.1 g/L)
 - 40 mM NaH₂PO₄·H₂O (5.5 g/L)
 - 10 mM KCl (0.75 g/L)
 - 1 mM MgSO₄·7H₂O (0.246 g/L)
 - Adjust pH to 7.0. Do not autoclave.
 - Just before use, add 2.7 μL of β-mercaptoethanol per 1 mL of Z-Buffer.[4]
- ONPG Solution: 4 mg/mL in 0.1 M phosphate buffer (pH 7.0). Should be made fresh daily.[4]
- Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[4]
- Cell Permeabilization Reagents: 0.1% SDS and Chloroform.[4]
- Bacterial Culture Medium (e.g., LB Broth).
- 4.2. Step-by-Step Assay Procedure
- Cell Culture: Grow bacterial cultures overnight. The next day, dilute the cultures and grow them to the mid-logarithmic phase (OD₆₀₀ of 0.3-0.5).[7] It is crucial that cultures are harvested at a similar cell density for comparative analysis.
- Cell Density Measurement: Once cultures reach the desired density, place them on ice to halt growth. Transfer 1 mL of each culture to a cuvette and measure the optical density at 600 nm (OD₆₀₀). This value represents the cell density.[7]
- Sample Preparation:



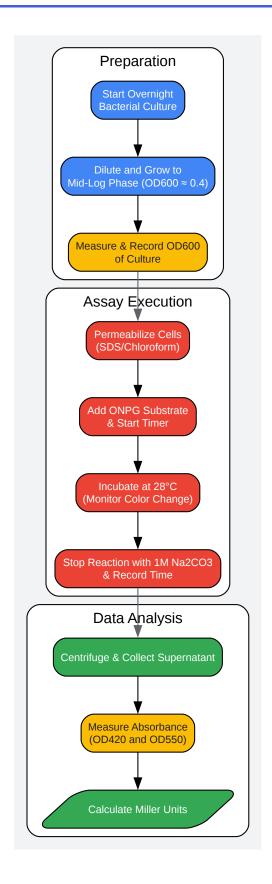
- Transfer a defined volume (V), typically between 0.1 mL and 1.0 mL, of the cell culture into a fresh microcentrifuge tube.
- Adjust the total volume in each tube to 1 mL with Z-Buffer.[4]
- Cell Permeabilization:
 - Add 100 μL of chloroform and 50 μL of 0.1% SDS to each tube.[4]
 - Vortex vigorously for 10 seconds to lyse the cells. This allows the ONPG substrate to enter the cells.
 - Equilibrate the tubes by incubating them in a 28°C water bath for 5 minutes.
- Initiate Reaction:
 - Start the enzymatic reaction by adding 0.2 mL of the ONPG solution (4 mg/mL) to each tube.[4]
 - Vortex briefly and immediately start a timer. Record this as the start time (T_start).[4]
- Incubation: Incubate the tubes at 28°C.[4] Monitor the development of a yellow color. The incubation time can range from a few minutes for high-activity samples to several hours for low-activity samples. A faint yellow color is usually sufficient.[4]
- Stop Reaction:
 - Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃ solution.[4] The high pH will inactivate
 the β-galactosidase.
 - Record the exact time of addition as the stop time (T_stop). The total reaction time (t) in minutes is T_stop - T_start.[8]
- Final Absorbance Reading:
 - Centrifuge the tubes at maximum speed for 5 minutes to pellet the cell debris and chloroform.[4]



- Transfer the clear yellow supernatant to a fresh cuvette.
- Measure and record the absorbance at 420 nm (OD₄₂₀) and 550 nm (OD₅₅₀).[4][7] The
 OD₅₅₀ reading is used to correct for light scattering from any remaining cell debris.

Experimental Workflow Diagram





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Caption: Workflow for the β -galactosidase **ONPG** assay.



Data Presentation and Calculation

All quantitative data should be systematically recorded to ensure accurate calculation of enzyme activity.

6.1. Data Collection Table

Sample ID	Culture OD ₆₀₀	Volume of Culture (V) in mL	Reaction Time (t) in min	OD420	OD550	Miller Units
Control 1	0.452	0.5	15.0	0.051	0.025	
Sample A	0.461	0.5	15.0	0.683	0.028	_
Sample B	0.448	0.5	15.0	0.357	0.026	

6.2. Calculation of Miller Units

The specific activity of β -galactosidase is calculated using the Miller Units formula, which corrects for background absorbance and normalizes for reaction time and cell density.

Formula:

Miller Units = $1000 \times [(OD_{420} - (1.75 \times OD_{550}))] / [t \times V \times OD_{600}]$

Where:

- OD₄₂₀: Absorbance of the yellow o-nitrophenol product.[6]
- OD₅₅₀: Absorbance at 550 nm, corrects for light scattering by cell debris.[7] The factor 1.75 is an empirical correction factor.
- OD600: Cell density of the culture before the assay.
- t: Reaction time in minutes.[8]
- V: Volume of the culture used in the assay, in milliliters.[7]



• 1000: A standard scaling factor for Miller Units.

Sample Calculation (using Sample A from the table):

- $OD_{420} = 0.683$
- $OD_{550} = 0.028$
- $OD_{600} = 0.461$
- t = 15.0 min
- $V = 0.5 \, \text{mL}$
- Corrected OD₄₂₀ = $0.683 (1.75 \times 0.028) = 0.683 0.049 = 0.634$
- Denominator = $15.0 \times 0.5 \times 0.461 = 3.4575$
- Miller Units = 1000 × (0.634 / 3.4575) ≈ 183.4 Miller Units

Important Considerations and Troubleshooting

- High Background: If the "no lysate" or negative control tubes turn yellow, it may indicate contamination of reagents or spontaneous hydrolysis of ONPG. Prepare fresh solutions.
- Rapid Color Development: If the solution turns bright yellow immediately upon adding ONPG, the enzyme concentration is too high.[1] Repeat the assay using a smaller volume of cell culture or dilute the cell lysate.[4]
- Low Activity: If no color develops after a long incubation, the enzyme activity may be very low. Try using a larger volume of culture or a longer incubation time.
- Reagent Stability: β-mercaptoethanol is volatile and oxidizes over time; it should be added to
 the Z-buffer just before use.[4] ONPG solution is light-sensitive and should be stored
 protected from light and made fresh.



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